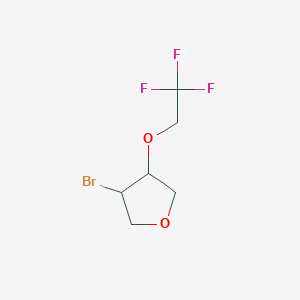
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is a complex organic compound that features a thiazole ring, an aniline derivative, and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Aniline Derivative: The thiazole ring is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Introduction of the Prop-2-enylamino Group: The prop-2-enylamino group is introduced via a substitution reaction, where an appropriate amine reacts with the thiazole-aniline intermediate.
Formation of the Ethanamide Group: The ethanamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Bromide Addition: Finally, the bromide ion is introduced through a halogenation reaction, often using hydrobromic acid or another brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aniline derivative can interact with active sites of enzymes, potentially inhibiting their activity. The prop-2-enylamino group may also play a role in binding to molecular targets, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-(Prop-2-ynylamino)-3,5-thiazolyl)phenyl)ethanamide: Similar structure but with a prop-2-ynyl group instead of prop-2-enyl.
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)acetamide: Similar structure but with an acetamide group instead of ethanamide.
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)propionamide: Similar structure but with a propionamide group instead of ethanamide.
Uniqueness
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromide ion also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H16BrN3OS |
|---|---|
Molekulargewicht |
354.27 g/mol |
IUPAC-Name |
N-[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |
InChI |
InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |
InChI-Schlüssel |
UQFMZRCVNLRUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC=C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)






![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)





